Cerovive, also known as NXY-059, is a synthetic compound investigated for its potential neuroprotective properties in treating acute ischemic stroke. [, , , ] It belongs to the class of drugs known as nitrones, which are characterized by their free radical trapping abilities. [, , ] Cerovive acts as a scavenger of free radicals, reactive molecules generated during ischemic events that contribute to neuronal damage. [, , , ] Its primary role in scientific research has been to investigate its efficacy in reducing infarct volume and neurological deficits following stroke. [, , , ]
Cerovive's mechanism of action centers around its ability to trap free radicals. [, , , ] During an ischemic stroke, blood flow to the brain is interrupted, leading to an energy deficit and a cascade of events resulting in the production of free radicals. [, , ] These reactive species cause further damage to brain cells, exacerbating the effects of the stroke. [, , ] Cerovive acts as a "scavenger," neutralizing these free radicals and mitigating their damaging effects. [, , , ] This action helps protect neurons and potentially limit the extent of brain injury. [, , ]
The primary application of Cerovive in scientific research has been the investigation of its neuroprotective potential in acute ischemic stroke. [, , , , ] Preclinical studies, utilizing various animal models of stroke, demonstrated that Cerovive could reduce infarct volume and improve neurological outcomes. [, , , ] These findings led to its advancement into clinical trials. [, , , , ] While initial Phase II trials showed promising results in terms of safety and tolerability, subsequent Phase III trials yielded disappointing outcomes. [, , , ] Despite demonstrating a good safety profile, Cerovive failed to significantly improve functional outcomes in stroke patients. [, , ] This lack of efficacy led to the discontinuation of its development as a stroke treatment. [, ]
Although Cerovive itself did not prove to be an effective stroke treatment, its development and subsequent clinical trials have provided valuable insights for future research in stroke neuroprotection. [, ] The focus has shifted towards identifying new agents with multiple mechanisms of action, good blood-brain barrier penetration, and the ability to be administered very early in the stroke timeline. [] Potential future directions for research inspired by Cerovive may include:
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7